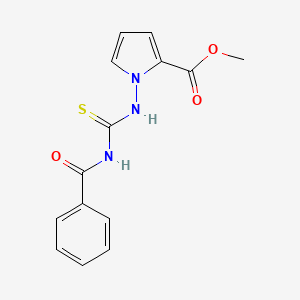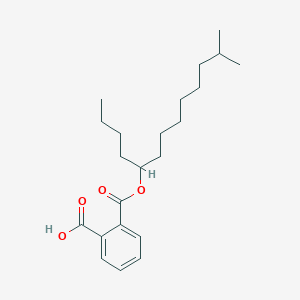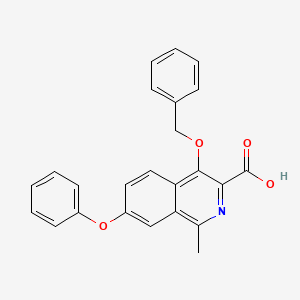
Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is a complex organic compound featuring a cyclobutyl ring substituted with a tert-butoxy group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride include:
tert-Butylamine: A simpler amine with a tert-butyl group.
Cyclobutylamine: An amine with a cyclobutyl ring.
tert-Butylcyclobutane: A cyclobutane ring with a tert-butyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
[(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-;/m0./s1 |
InChI Key |
YMIQQOIOISKGBP-OZZZDHQUSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1OC(C)(C)C)CN)C.Cl |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


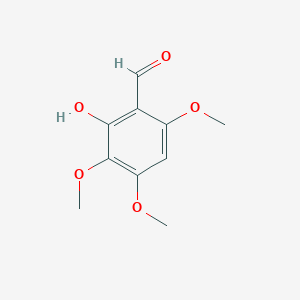
![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)

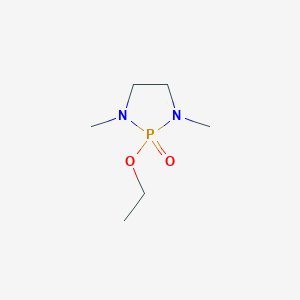
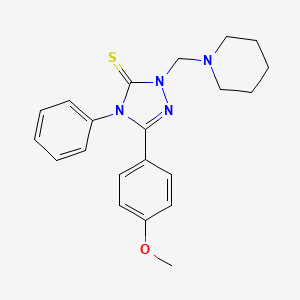
![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)
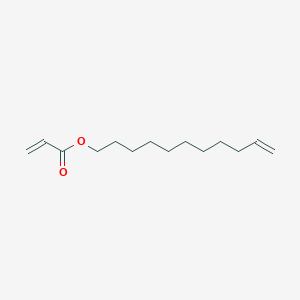
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)


